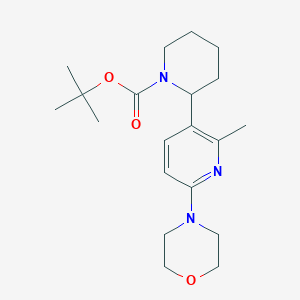
tert-Butyl 2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a morpholinopyridine moiety and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the appropriate piperidine derivative, which is then subjected to a series of reactions to introduce the morpholinopyridine group and the tert-butyl ester. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-Butyl 2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its structural features may contribute to the development of drugs targeting specific biological pathways or receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The morpholinopyridine moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 3-(4-amino-6-methoxypyridin-2-yl)piperidine-1-carboxylate
- tert-Butyl ®-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate
Uniqueness: tert-Butyl 2-(2-methyl-6-morpholinopyridin-3-yl)piperidine-1-carboxylate is unique due to the presence of the morpholinopyridine moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H31N3O3 |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
tert-butyl 2-(2-methyl-6-morpholin-4-ylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H31N3O3/c1-15-16(8-9-18(21-15)22-11-13-25-14-12-22)17-7-5-6-10-23(17)19(24)26-20(2,3)4/h8-9,17H,5-7,10-14H2,1-4H3 |
Clé InChI |
WVBJEMJUYMPBPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCOCC2)C3CCCCN3C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11799335.png)
![(S)-N-(1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidin-4-yl)-2-hydroxy-2-methylpropanamide](/img/structure/B11799337.png)
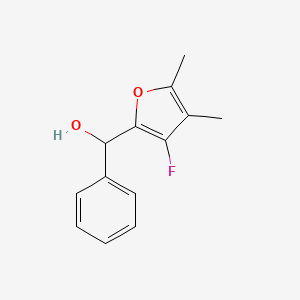

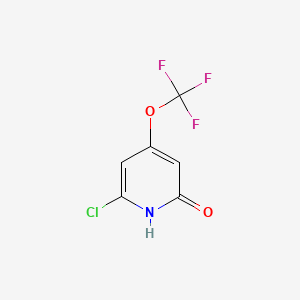
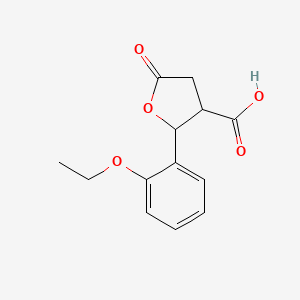
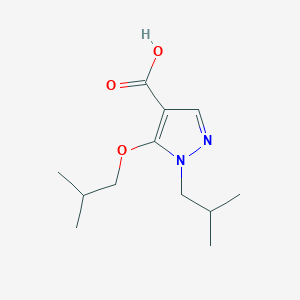
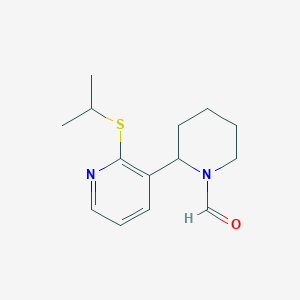

![5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B11799377.png)
![3-(6-(4-Bromophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11799381.png)

![5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one](/img/structure/B11799400.png)
